5-(3-chloropropoxy)-6-methoxy-1H-indole
Description
5-(3-Chloropropoxy)-6-methoxy-1H-indole is an indole derivative featuring a methoxy group at the C6 position and a 3-chloropropoxy group at the C5 position (indole numbering follows standard conventions, with nitrogen at position 1). Indole derivatives are widely studied for their biological activities, including antiproliferative effects, often influenced by substituent patterns on the aromatic ring . The 3-chloropropoxy group introduces both steric bulk and a reactive chlorine atom, which may enhance interactions with biological targets compared to shorter alkoxy chains or non-halogenated substituents .
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
5-(3-chloropropoxy)-6-methoxy-1H-indole |
InChI |
InChI=1S/C12H14ClNO2/c1-15-11-8-10-9(3-5-14-10)7-12(11)16-6-2-4-13/h3,5,7-8,14H,2,4,6H2,1H3 |
InChI Key |
YDIQLNPBVSEBOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)OCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropoxy)-6-methoxy-1H-indole typically involves several steps, starting from commercially available starting materials. One common method involves the alkylation of 6-methoxyindole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors to ensure better control over reaction conditions and to minimize side reactions. Additionally, purification steps such as recrystallization or column chromatography may be employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloropropoxy)-6-methoxy-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming a propoxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed in the presence of a base.
Major Products
Oxidation: Formation of 5-(3-chloropropoxy)-6-methoxyindole-2-carboxylic acid.
Reduction: Formation of 5-(3-propoxy)-6-methoxy-1H-indole.
Substitution: Formation of 5-(3-azidopropoxy)-6-methoxy-1H-indole or 5-(3-thiopropoxy)-6-methoxy-1H-indole.
Scientific Research Applications
5-(3-chloropropoxy)-6-methoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-chloropropoxy)-6-methoxy-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences:
Analysis:
- Alkoxy Chain Length and Halogenation : In benzotriazine derivatives, 3-chloropropoxy at C7 (analogous to C5 in indoles) significantly enhances antiproliferative activity compared to ethoxy or pentyloxy groups . The chlorine atom likely contributes to electronic effects or serves as a leaving group for covalent interactions.
- Benzyloxy vs. 3-Chloropropoxy : Replacing benzyloxy (in 5-benzyloxy-6-methoxyindole) with 3-chloropropoxy may improve solubility or target binding due to reduced aromaticity and increased polarity .
Impact of Methoxy Substitution
The methoxy group at C6 is a critical feature shared across active analogs. In benzotriazines, its presence at C6 synergizes with 3-chloropropoxy at C7 to enhance activity by 4–10-fold compared to unsubstituted derivatives . For indoles, this substitution may similarly stabilize π-π interactions or hydrogen bonding with enzymes like tyrosine kinases.
Role of Anilino Substituents (in Benzotriazines)
This suggests that additional functionalization on auxiliary rings could be explored for indole derivatives.
Comparison with Halogenated Indoles
describes indole derivatives with halogens (Cl, Br, I) at C5, C6, or C7 positions. While their biological data are unavailable, the presence of halogens typically enhances lipophilicity and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
